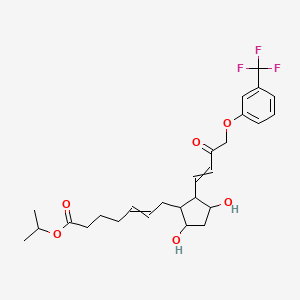
15-keto Fluprostenol isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
15-keto Fluprostenol isopropyl ester is a useful research compound. Its molecular formula is C26H33F3O6 and its molecular weight is 498.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
15-Keto Fluprostenol Isopropyl Ester is a derivative of Fluprostenol, a synthetic analog of prostaglandin F2α. This compound has garnered attention for its various biological activities, particularly in the fields of ophthalmology and cosmetic dermatology. The following sections detail its biological activity, mechanisms of action, clinical applications, and relevant research findings.
- Chemical Formula : C26H33F3O6
- Molecular Weight : 498.5 g/mol
- CAS Number : 404830-45-1
This compound primarily acts as an agonist at the FP receptor, which is crucial for various physiological processes, including intraocular pressure regulation. Upon administration, it undergoes hydrolysis to yield Fluprostenol, which effectively interacts with FP receptors to exert its biological effects. Notably, the 15-keto derivative exhibits reduced receptor binding affinity compared to its parent compound but retains some hypotensive activity, making it relevant in therapeutic applications for conditions like glaucoma .
Ocular Effects
- Intraocular Pressure Reduction :
- Eyelash Growth Stimulation :
- Clinical studies have demonstrated that topical application of this compound can significantly enhance eyelash growth. In a double-blind study involving 40 patients with idiopathic hypotrichosis, those treated with a gel formulation showed a marked increase in eyelash length compared to the control group (average increase of 1.633 mm vs. 0.25 mm) with a high statistical significance (P < 0.0001) .
Cosmetic Applications
The compound's ability to stimulate eyelash growth has led to its incorporation into cosmetic formulations aimed at enhancing eyelash aesthetics. The safety profile appears favorable, with minimal side effects reported during clinical trials .
Clinical Study Overview
A notable study evaluated the efficacy and safety of a gel containing this compound (80 µg/mL) for eyelash enhancement:
- Study Design : Monocentric, double-blind, vehicle-controlled.
- Participants : 40 women aged 18 years and older with idiopathic hypotrichosis.
- Results :
| Parameter | Group 1 (Treatment) | Group 2 (Control) | Statistical Significance |
|---|---|---|---|
| Average Eyelash Length Increase | 1.633 mm | 0.25 mm | P < 0.0001 |
| Patients Reporting Longer/Darker Lashes | 80% | 20% | P < 0.0001 |
Properties
IUPAC Name |
propan-2-yl 7-[3,5-dihydroxy-2-[3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,21-24,31-32H,4,6,10-11,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDDYCRRTVADFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33F3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














